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Introduction

Cell division, or mitosis, is a fundamental biological process involving dramatic changes in cell
shape, driven by a tightly regulated interplay of intracellular forces. A key physical parameter
governing these morphological changes is membrane tension, the force acting on the plane of
the cell membrane. Dysregulation of membrane tension can lead to defects in cell division and
is implicated in various pathological conditions, including cancer. Flipper-TR is a fluorescent
membrane probe specifically designed to measure membrane tension in living cells. Its
fluorescence lifetime is sensitive to the lipid packing of the membrane, which in turn is
influenced by membrane tension. This application note provides a detailed guide for utilizing
Flipper-TR to quantitatively measure changes in membrane tension throughout the different
stages of cell division.

Flipper-TR is a mechanosensitive fluorescent probe that reports on the physical state of the
lipid bilayer.[1][2] In a relaxed membrane, the probe's two dithienothiophene moieties are in a
twisted conformation. As membrane tension increases, the lipid packing becomes more
ordered, forcing the Flipper-TR molecule into a more planar conformation.[2][3] This
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planarization leads to an increase in its fluorescence lifetime.[2] By employing Fluorescence
Lifetime Imaging Microscopy (FLIM), researchers can spatially and temporally map these
changes in membrane tension within living cells.[4]

Data Presentation

Quantitative analysis of Flipper-TR fluorescence lifetime provides a proxy for membrane
tension. The data is typically acquired using FLIM and analyzed by fitting the fluorescence
decay curves to a bi-exponential model. The longer lifetime component (11) is used to report on
membrane tension.[1]

Table 1: Representative Flipper-TR Fluorescence Lifetime Changes During Cell Division

Average e L. .
. Qualitative Tension
Cell Cycle Stage Location Fluorescence
o Change
Lifetime (11, ns)
Interphase (Adherent)  Plasma Membrane ~45-55 Baseline
~4.15-5.15 (a
o decrease of ~0.35 ns
Mitosis (General) Plasma Membrane Overall Decrease
compared to
interphase)
Prophase/Metaphase Cell Poles Higher Lifetime Increased Tension
Anaphase Cleavage Furrow Lower Lifetime Decreased Tension
o ] ] Spatiotemporal
Telophase/Cytokinesis  Ingression Furrow Dynamic Changes

Fluctuations

Note: The absolute lifetime values can vary depending on the cell type, instrumentation, and
specific experimental conditions. The data presented here is a representative summary based
on published findings. It has been observed that mitotic cells, in general, show a lower Flipper-
TR lifetime compared to adherent interphase cells, suggesting a more disordered membrane
state, which may be influenced by changes in lipid composition during mitosis.[1]

Experimental Protocols
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Cell Culture and Synchronization

To study membrane tension at specific stages of cell division, it is essential to have a
synchronized population of cells. HeLa cells are a commonly used cell line for this purpose.

Materials:

Hela cells

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

¢ Phosphate-Buffered Saline (PBS)

e Thymidine

» Nocodazole

e Glass-bottom imaging dishes

Protocol: Double Thymidine Block for Synchronization at G1/S Boundary

o Seed Hela cells in glass-bottom imaging dishes at a density that will allow them to reach 30-
40% confluency.

» Allow cells to adhere and grow for 24 hours.

e Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18
hours. This arrests the cells at the G1/S boundary.

» Release the cells from the block by washing twice with warm PBS and adding fresh, pre-
warmed culture medium.

e |ncubate for 9-10 hours.

» Add thymidine again to a final concentration of 2 mM and incubate for another 15-16 hours.
This constitutes the second block.
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e To collect cells progressing through G2 and M phase, release the cells from the second
thymidine block by washing twice with warm PBS and adding fresh, pre-warmed culture
medium. Cells will proceed through the cell cycle in a synchronized manner.

Protocol: Nocodazole Block for Synchronization in Mitosis

» Following release from a single or double thymidine block (after the 9-10 hour release
period), add nocodazole to the culture medium to a final concentration of 100 ng/mL.

 Incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.

» To observe progression through mitosis, gently wash out the nocodazole with warm PBS and
replace it with fresh, pre-warmed culture medium. Imaging can commence immediately.

Flipper-TR Staining

Materials:

e Flipper-TR probe (from a commercial supplier like Spirochrome)
e Anhydrous Dimethyl Sulfoxide (DMSO)

» Cell culture medium

Protocol:

Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.

o On the day of the experiment, dilute the Flipper-TR stock solution in pre-warmed cell culture
medium to a final working concentration of 1 pM.

e Remove the culture medium from the synchronized cells and add the Flipper-TR staining
solution.

¢ |ncubate the cells for 15-30 minutes at 37°C and 5% CO2.

 After incubation, the cells can be imaged directly in the staining solution, as Flipper-TR is
only fluorescent in the membrane environment.[5] Alternatively, for long-term imaging, the
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staining solution can be replaced with fresh, pre-warmed medium.

FLIM Imaging and Data Analysis

Instrumentation:

A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated
Single Photon Counting - TCSPC).

A pulsed laser with an excitation wavelength of ~488 nm.

An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).

An objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.
Imaging Protocol:

Place the imaging dish with stained, synchronized cells on the microscope stage within the
environmental chamber.

Locate the cells of interest that are entering or progressing through mitosis.
Set the excitation laser power to a minimum to avoid phototoxicity.

Acquire FLIM data over time to capture the different stages of cell division. Ensure sufficient
photon counts are collected for accurate lifetime fitting.

Simultaneously acquire brightfield or DIC images to correlate the fluorescence lifetime data
with the morphological changes of the dividing cell.

Data Analysis:
e The acquired FLIM data will be in the form of a photon arrival time histogram for each pixel.

o Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to fit the decay
curves.
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 Fit the data to a bi-exponential decay model to extract the two lifetime components, 11 and
12, and their respective amplitudes.

e The longer lifetime component, 11, is the parameter that correlates with membrane tension.

o Generate fluorescence lifetime maps where the color of each pixel represents the calculated
11 value. This will provide a visual representation of the spatial distribution of membrane
tension.

o For quantitative analysis, define regions of interest (ROIs) at different cellular locations (e.qg.,
cell poles, cleavage furrow) and at different time points corresponding to the stages of
mitosis.

o Calculate the average 11 value within these ROIs to obtain quantitative measurements of
membrane tension changes.

Visualizations
Signaling Pathway and Probe Mechanism

Plasma Membrane Flipper-TR Conformation Fluorescence Lifetime

Relaxed Membrane Allows Twisted Conformation Results in P Short Lifetime (1)
(Low Tension)

Ten;e Memprane Induces Planar Conformation Results in Long Lifetime (1)
(High Tension)

Click to download full resolution via product page

Caption: Flipper-TR mechanism for sensing membrane tension.

Experimental Workflow
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1. Cell Culture
(e.g., HelLa cells)

:

2. Cell Synchronization
(e.g., Double Thymidine Block)

:

3. Flipper-TR Staining
(1 pM, 15-30 min)

:

4. Live-Cell FLIM Imaging
(488 nm excitation, 600/50 nm emission)

:

5. Data Analysis
(Bi-exponential fitting, 11 analysis)

:

6. Quantification of
Membrane Tension Changes

Click to download full resolution via product page

Caption: Experimental workflow for measuring membrane tension during cell division.

Conclusion

Flipper-TR, in conjunction with FLIM, provides a powerful tool for the quantitative analysis of
membrane tension dynamics in living cells. The protocols outlined in this application note offer
a robust framework for investigating the role of membrane tension during the complex process
of cell division. These measurements can provide valuable insights for basic research in cell
biology and may have significant implications for understanding diseases characterized by
aberrant cell proliferation and for the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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